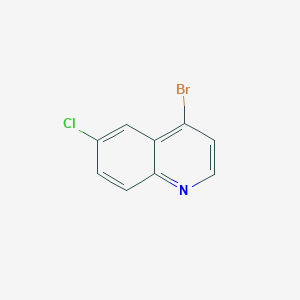

4-Bromo-6-chloroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLUGZKVJAOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615913 | |

| Record name | 4-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-30-9 | |

| Record name | 4-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070879-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-chloroquinoline: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Bromo-6-chloroquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis methodologies, significant applications, and essential safety protocols. The information herein is curated to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding.

Core Compound Identity and Properties

This compound is a disubstituted quinoline derivative with the Chemical Abstracts Service (CAS) registry number 65340-70-7 .[1][2][3][4] Its strategic placement of halogen atoms—a bromine at the 6-position and a chlorine at the 4-position—renders it a versatile building block for introducing specific functionalities into more complex molecular architectures.

Physicochemical Characteristics

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 65340-70-7 | [1][2][3][4] |

| Molecular Formula | C₉H₅BrClN | [1][2][3][5] |

| Molecular Weight | 242.50 g/mol | [1][2] |

| IUPAC Name | 6-bromo-4-chloroquinoline | [1] |

| Appearance | Pale yellow to reddish-yellow powder/solid | [3] |

| Melting Point | 111 - 115 °C | [3] |

| Purity | ≥ 98% (by GC) is commercially available | [3] |

Synthesis of this compound: A Mechanistic Approach

The most prevalent and efficient synthesis of this compound involves the chlorination of its precursor, 6-bromo-4-hydroxyquinoline (also known as 6-bromoquinolin-4-ol). This transformation is a critical step that activates the 4-position for subsequent nucleophilic substitution reactions, a cornerstone of its utility in synthetic chemistry.

Principle of the Reaction

The conversion of the hydroxyl group at the 4-position of the quinoline ring to a chlorine atom is typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy and reliability. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The addition of a catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylformamide (DMF), can accelerate the reaction.

Experimental Protocol: Chlorination of 6-Bromo-4-hydroxyquinoline

This protocol is a synthesis of methodologies reported in the scientific literature.[2][4][6]

Materials:

-

6-Bromo-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[4]

-

N,N-dimethylformamide (DMF) (optional, catalytic)

-

Dichloromethane (DCM) or Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-4-hydroxyquinoline.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride to the flask. A catalytic amount of DMF can also be added at this stage.

-

Heating: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain this temperature for 3 to 6 hours.[2][4][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.[2][4]

-

-

Extraction:

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration:

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as n-heptane, to afford a pale yellow to white solid.[5]

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis of this compound.

Applications in Research and Drug Development

The synthetic utility of this compound is primarily harnessed in the field of medicinal chemistry, where it serves as a crucial intermediate for the development of novel therapeutic agents. Its halogenated structure allows for diverse chemical modifications, particularly through nucleophilic aromatic substitution at the 4-position and cross-coupling reactions at the 6-position.

Key Intermediate in Pharmaceutical Synthesis

This compound is a pivotal building block in the synthesis of a variety of biologically active molecules.[3] Its applications span several therapeutic areas:

-

Anticancer Agents: It is an important intermediate in the synthesis of Omipalisib (GSK2126458), a highly selective and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical components of signaling pathways that are often dysregulated in cancer.[5] The quinoline core is a well-established scaffold in the design of kinase inhibitors.

-

Antimalarial and Antibacterial Research: The quinoline ring system is a classic pharmacophore for antimalarial drugs (e.g., chloroquine). Derivatives of this compound are explored for the development of new antimalarial and antibacterial agents to combat drug-resistant strains.[3]

-

Materials Science: Beyond its pharmaceutical applications, this compound is also investigated in materials science for creating novel materials with specific electronic and optical properties, finding potential use in organic electronics and sensors.[3]

Logical Flow of Application

Caption: The utility of this compound in various scientific fields.

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals in the aromatic region. A representative ¹H NMR (500 MHz, DMSO-d₆) shows peaks at δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), and 7.82 (d, J = 4.5 Hz, 1H).[2][4] These signals correspond to the protons on the quinoline ring system.

-

Mass Spectrometry: The mass spectrum provides crucial information about the molecular weight and isotopic distribution. For this compound, the electron ionization high-resolution mass spectrometry (EI-HRMS) would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The calculated monoisotopic mass is 240.9294 Da.[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[7]

GHS Hazard Classification:

-

Acute Toxicity, Oral: May be harmful or toxic if swallowed.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] Keep refrigerated for long-term storage.[7] Store locked up.[7][8]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the realm of oncology and infectious diseases. Its well-defined synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and development.

References

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google P

- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -

- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ - Guidechem.

- Safety D

- 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem.

- 4-Bromo-6-fluoroquinoline - SAFETY D

- Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 - Smolecule.

- SAFETY D

- 6-Bromo-4-chloro-2-butylquinoline hydrochloride - SynHet.

- 6-BROMO-4-CHLOROQUINOLINE synthesis - ChemicalBook.

- 6-Bromo-4-chloroquinoline - Chem-Impex.

- Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 - EvitaChem.

- 6-Bromo-4-chloroquinoline AldrichCPR - Sigma-Aldrich.

- 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7 - ChemicalBook.

Sources

- 1. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7 [chemicalbook.com]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 4-Bromo-6-chloroquinoline: Properties, Synthesis, and Applications in Drug Discovery

A Note to the Researcher: Publicly available experimental data for 4-Bromo-6-chloroquinoline is limited. This guide provides a comprehensive overview of the available information for this compound and leverages detailed data from its well-characterized structural isomer, 6-Bromo-4-chloroquinoline, as a valuable comparative reference for researchers in drug development and chemical synthesis.

Introduction

Halogenated quinolines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Their unique electronic properties and versatile reactivity make them prized intermediates in the synthesis of complex molecular architectures. This guide focuses on this compound, a member of this important class of heterocyclic compounds. Due to the scarcity of specific experimental data for this compound, this document also provides an in-depth analysis of its structural isomer, 6-Bromo-4-chloroquinoline, to offer researchers valuable insights into the physicochemical properties, reactivity, and synthetic methodologies associated with this class of molecules.

Compound Identification and Structural Elucidation

1.1. This compound

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC2=C(C=C1Cl)C(=CC=N2)Br

-

InChI Key: FEBLUGZKVJAOLT-UHFFFAOYSA-N[3]

1.2. Comparative Isomer: 6-Bromo-4-chloroquinoline

-

IUPAC Name: 6-Bromo-4-chloroquinoline[1]

-

CAS Number: 65340-70-7[1]

-

Molecular Formula: C₉H₅BrClN[1]

-

Molecular Weight: 242.50 g/mol [1]

-

Canonical SMILES: C1=CC2=C(C=C1Br)C(=CN=C2)Cl

-

InChI Key: KJILYZMXTLCPDQ-UHFFFAOYSA-N[1]

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

2.1. This compound

| Property | Value | Source |

| Physical Form | Solid | |

| Predicted LogP | 3.65 |

2.2. 6-Bromo-4-chloroquinoline: An Experimental Profile

In contrast, the isomer 6-Bromo-4-chloroquinoline is well-characterized, providing a valuable reference.

| Property | Value | Source |

| Physical Form | Pale yellow to reddish yellow powder | |

| Melting Point | 111 - 115 °C | |

| Molecular Weight | 242.50 g/mol | |

| Solubility | No specific data available, but expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While experimental spectra for this compound are not widely published, the following sections outline the expected spectral features and provide detailed experimental data for its isomer.

3.1. This compound: Predicted Data

PubChemLite provides predicted collision cross-section data for various adducts of this compound, which is useful in mass spectrometry analysis.[5]

3.2. 6-Bromo-4-chloroquinoline: A Spectroscopic Case Study

3.2.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 6-Bromo-4-chloroquinoline, a representative ¹H NMR spectrum in DMSO-d₆ shows the following key signals:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.87 | d | 4.5 | H at position 2 |

| 8.32 | d | 2.0 | H at position 5 |

| 8.03 | d | 9.0 | H at position 8 |

| 7.99 | dd | 9.0, 2.0 | H at position 7 |

| 7.82 | d | 4.5 | H at position 3 |

Source: [6]

3.2.2. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-Bromo-4-chloroquinoline, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement.

-

EI-HRMS (m/z): Calculated for C₉H₅BrClN [M]⁺: 240.9294, Found: 240.9297.[6]

-

ESI-MS (m/z): 242 [M+H]⁺.[6]

3.2.3. Infrared (IR) Spectroscopy

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aromatic C=C stretching: ~1400-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Synthesis and Reactivity

The synthesis of halo-quinolines is a well-established area of organic chemistry, with several methodologies available.

4.1. General Synthetic Approach

A common route to substituted chloroquinolines involves the chlorination of the corresponding quinolin-4-ol. This precursor can often be synthesized through a Gould-Jacobs reaction or a Conrad-Limpach synthesis.

Caption: Generalized synthetic workflow for substituted 4-chloroquinolines.

4.2. Exemplary Synthesis of 6-Bromo-4-chloroquinoline

A detailed protocol for the synthesis of 6-Bromo-4-chloroquinoline from 6-bromoquinolin-4-ol highlights the key steps and reagents.

Protocol: Chlorination of 6-Bromoquinolin-4-ol

-

To a round-bottom flask, add 6-bromoquinolin-4-ol (1.0 eq).

-

Add phosphorus oxychloride (POCl₃) (excess, e.g., 10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 8.

-

Collect the precipitated solid by filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

This protocol is adapted from multiple sources.[6][7]

4.3. Chemical Reactivity

The reactivity of this compound is dictated by the electronic nature of the quinoline ring and the presence of two halogen substituents.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. This makes it a versatile handle for introducing a wide range of functionalities, such as amines, alcohols, and thiols. This is a cornerstone reaction in the synthesis of many 4-aminoquinoline-based drugs.[8][9]

-

Cross-Coupling Reactions: Both the bromine and chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[10][11][12] Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and halogenated derivatives are crucial intermediates for the synthesis of bioactive molecules.

-

Kinase Inhibitors: Substituted quinolines are prevalent in the design of kinase inhibitors for the treatment of cancer. The 4-aminoquinoline moiety can act as a hinge-binder in the ATP-binding site of many kinases. 6-Bromo-4-chloroquinoline is a known intermediate in the synthesis of Omipalisib (GSK2126458), a potent PI3K/mTOR inhibitor.

-

Antimalarial Agents: The 4-aminoquinoline core is famously found in antimalarial drugs like chloroquine. The reactivity of the 4-chloro position allows for the facile introduction of various amine side chains to modulate activity and overcome drug resistance.[9][13]

-

Antibacterial and Antiviral Agents: The versatility of the quinoline ring system has led to its exploration in the development of novel antibacterial and antiviral compounds.[14][15]

Safety and Handling

Given the lack of specific toxicology data for this compound, it is prudent to handle it with the same precautions as its well-characterized isomer, 6-Bromo-4-chloroquinoline, and other related halogenated heterocycles.

6.1. Hazard Identification (based on 6-Bromo-4-chloroquinoline)

-

GHS Pictograms:

-

Signal Word: Danger

-

Hazard Statements:

6.2. Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

6.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a valuable, yet under-characterized, building block for medicinal chemistry and organic synthesis. While a comprehensive experimental profile remains to be fully elucidated, the extensive data available for its isomer, 6-Bromo-4-chloroquinoline, provides a solid foundation for researchers to infer its likely properties and reactivity. The versatile reactivity of the chloro and bromo substituents, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, positions this compound as a key intermediate for the synthesis of a diverse range of complex molecules, especially in the pursuit of novel kinase inhibitors and other therapeutic agents. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

-

PubChem. (n.d.). 6-Bromo-4-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Reagentia. (n.d.). This compound (1 x 5 g). Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). This compound CAS NO.1070879-30-9. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H5BrClN). Retrieved from [Link]

-

GSRS. (n.d.). 6-BROMO-4-CHLOROQUINOLINE HYDROCHLORIDE. Retrieved from [Link]

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.

-

GSRS. (n.d.). 6-BROMO-4-CHLOROQUINOLINE HYDROCHLORIDE. Retrieved from [Link]

- Kappe, C. O., & Stadler, A. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3587-3601.

- Romero, A. H., & Delgado, J. L. (2025).

- O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., ... & Park, B. K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.

- Kumar, A., Singh, B., & Kumar, R. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega.

- Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 82(19), 9991-10013.

-

PubChem. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Retrieved from [Link]

-

PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 5. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-6-chloroquinoline: Structure, Properties, and Synthetic Applications

Foreword for the Modern Researcher

In the landscape of medicinal chemistry and drug discovery, precision is paramount. The specific arrangement of substituents on a heterocyclic scaffold can dramatically alter its physicochemical properties, reactivity, and biological activity. This guide focuses on 4-Bromo-6-chloroquinoline , a halogenated quinoline with significant potential as a versatile building block in organic synthesis.

It is critical to note that within the scientific literature and commercial databases, this specific isomer is often conflated with its more extensively documented regioisomer, 6-Bromo-4-chloroquinoline . The latter has a well-established role as a key intermediate in the synthesis of prominent clinical candidates, such as the PI3K/mTOR inhibitor Omipalisib (GSK2126458).

This guide will first present all available, verified information for the requested this compound. Subsequently, to provide the in-depth, field-proven insights required by researchers, we will leverage the comprehensive data available for 6-Bromo-4-chloroquinoline as a scientifically analogous case study. The principles of synthesis, characterization, and reactivity discussed are fundamentally applicable to both isomers, offering a robust and practical framework for laboratory work.

Part 1: The Target Compound: this compound

This section consolidates the specific, verified data for the this compound isomer.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical compound dictate its behavior in both storage and reaction.

-

Molecular Formula: C₉H₅BrClN

-

Molecular Weight: 242.50 g/mol

-

CAS Number: 1810-71-5[1]

Caption: Structure of this compound.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Solid (predicted) | Specific appearance data is not widely reported. |

| Melting Point | Data not available | Experimental data is not consistently reported in literature. |

| Boiling Point | 325.7±22.0 °C (Predicted)[2] | This is a predicted value and should be used with caution. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like chloroform, DCM, and ethyl acetate. |

Spectroscopic Characterization (¹H NMR)

Structural confirmation is a non-negotiable step in synthesis. While a comprehensive dataset is not publicly available, ¹H NMR spectral data provides the necessary fingerprint for identity confirmation.[3] The expected signals would correspond to the five aromatic protons on the disubstituted quinoline ring.

Part 2: An Analogous Case Study: 6-Bromo-4-chloroquinoline

To provide a robust, practical guide, we will now examine the extensively characterized isomer, 6-Bromo-4-chloroquinoline. The experimental choices, protocols, and reactivity patterns detailed here serve as a strong predictive model for its 4-bromo counterpart.

Physicochemical Properties of 6-Bromo-4-chloroquinoline

In contrast to its isomer, this compound's properties are well-documented, providing a reliable baseline for handling and reaction planning.

Data Presentation: Physicochemical Properties of 6-Bromo-4-chloroquinoline

| Property | Value | Source |

| CAS Number | 65340-70-7 | [4] |

| Appearance | White to light yellow solid/powder | [5] |

| Melting Point | 110 - 112 °C | Fisher Scientific |

| Molecular Formula | C₉H₅BrClN | [4] |

| Molecular Weight | 242.50 g/mol | [4][6] |

Authoritative Synthesis Protocol

The conversion of a 4-hydroxyquinoline (or its tautomer, a 4-quinolone) to the corresponding 4-chloroquinoline is a cornerstone reaction in this chemical class. The use of phosphorus oxychloride (POCl₃) is the industry-standard method. This protocol is directly adaptable for the synthesis of this compound from 6-chloro-4-hydroxyquinoline.

Objective: To synthesize 6-Bromo-4-chloroquinoline from 6-bromoquinolin-4-ol.

Causality of Reagent Choice:

-

6-bromoquinolin-4-ol (Starting Material): The precursor containing the correct bromine position and the hydroxyl group that will be replaced.

-

Phosphorus Oxychloride (POCl₃, Reagent and Solvent): Acts as both the chlorinating agent and the reaction medium. Its electrophilic phosphorus atom is attacked by the hydroxyl oxygen, initiating a sequence that ultimately replaces the -OH group with a -Cl.

-

N,N-Dimethylformamide (DMF, Catalyst): Often used in catalytic amounts, DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent electrophile that accelerates the reaction.[7]

-

Ice Water / Saturated Sodium Bicarbonate (Quench/Neutralization): The reaction is quenched by carefully adding it to ice water to hydrolyze the highly reactive excess POCl₃. A weak base like sodium bicarbonate is then used to neutralize the resulting hydrochloric and phosphoric acids.

Experimental Protocol: Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-bromoquinolin-4-ol (1.0 eq).

-

Reagent Addition: Under a fume hood, add an excess of phosphorus oxychloride (POCl₃, ~10 vol eq.). Add a catalytic amount of DMF (e.g., 2 drops).[7]

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 3-6 hours.[5][7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up (Quenching): After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous slurry is neutral to basic (pH ~8).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization or column chromatography to afford pure 6-Bromo-4-chloroquinoline as a yellowish solid.[7]

Caption: Experimental workflow for the synthesis of 6-Bromo-4-chloroquinoline.

Reactivity and Applications in Drug Development

The true value of molecules like this compound lies in their utility as scaffolds for more complex targets. The two distinct halogen atoms provide orthogonal handles for functionalization.

-

The C4-Position (Bromo/Chloro): The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) and is an excellent site for palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of amine, ether, and new carbon-carbon bonds.

-

The C6-Position (Chloro/Bromo): While less reactive than the C4 position, the C6-halogen still readily participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of biaryl systems or the introduction of alkynes and amines.

Trustworthiness through Application: An Intermediate for Kinase Inhibitors

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors. 6-Bromo-4-chloroquinoline is a documented key intermediate for synthesizing inhibitors targeting the PI3K/mTOR pathway, a critical signaling node in cancer.[8]

Caption: Major reaction pathways for functionalizing the bromochloroquinoline core.

Part 3: Safety and Handling

Halogenated aromatic compounds require careful handling. The following precautions are mandatory and apply to both isomers.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is standard), and safety glasses or goggles at all times.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of fine powders or vapors.

-

Toxicology: This class of compounds is classified as causing skin and eye irritation.[9] Avoid contact with skin and eyes. In case of exposure, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

References

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.

- Supporting Information. (n.d.).

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved January 11, 2026, from [Link]

-

ChemSynthesis. (2025). 4-bromoquinoline - 3964-04-3. Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H5BrClN). Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloroquinoline | C9H6ClN | CID 69140. Retrieved January 11, 2026, from [Link]

Sources

- 1. 6-Bromo-2-chloroquinoline | 1810-71-5 [sigmaaldrich.com]

- 2. 6-BROMO-2-CHLORO-QUINOLINE CAS#: 1810-71-5 [chemicalbook.com]

- 3. This compound(1070879-30-9) 1H NMR spectrum [chemicalbook.com]

- 4. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]

- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Bromo-4-chloroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 9. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Bromo-6-chloroquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-bromo-6-chloroquinoline, a pivotal intermediate in contemporary pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes detailed, field-proven experimental protocols to empower researchers to accurately determine its solubility in a range of organic solvents. This guide is structured to provide a foundational understanding of the molecule's physicochemical properties, theoretical solubility considerations, and practical, step-by-step methodologies for generating robust and reliable solubility data. The insights and protocols contained herein are curated for researchers, scientists, and drug development professionals to facilitate optimized reaction conditions, streamline purification processes, and accelerate formulation development.

Introduction to this compound

This compound is a halogenated heterocyclic aromatic compound with the chemical formula C₉H₅BrClN.[1][2] Its rigid, planar structure, derived from the fusion of a benzene and a pyridine ring, makes it a valuable scaffold in medicinal chemistry. This compound serves as a critical building block in the synthesis of a variety of biologically active molecules, including potential therapeutic agents for oncology and infectious diseases.[3][4]

The solubility of this compound in organic solvents is a fundamental physicochemical parameter that governs its utility in synthetic and formulation chemistry. Accurate solubility data is imperative for:

-

Reaction Kinetics: Ensuring homogenous reaction conditions for predictable outcomes and yields.

-

Purification: Selecting appropriate solvents for crystallization and chromatographic separation.

-

Formulation: Developing stable and bioavailable drug delivery systems.

-

Process Scale-up: Designing efficient and safe manufacturing processes.

This guide will provide the necessary tools for researchers to experimentally determine this critical data.

Physicochemical Properties and Theoretical Solubility Profile

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1][2] |

| Appearance | Solid (e.g., off-white powder) | [5] |

| Melting Point | 111.0 to 115.0 °C | [6] |

| Predicted XlogP | 3.5 | [7] |

The quinoline core is aromatic and relatively nonpolar. The presence of two halogen substituents, bromine and chlorine, further increases the lipophilicity of the molecule, as indicated by the predicted XlogP value of 3.5.[7] Based on the principle of "like dissolves like," this compound is expected to exhibit poor solubility in polar protic solvents like water and better solubility in a range of organic solvents. Its solubility is likely to be highest in non-polar and moderately polar aprotic solvents that can engage in van der Waals interactions and dipole-dipole interactions with the solute.

Illustrative Solubility Data

Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (g/L) |

| Hexane | 1.88 | Low |

| Toluene | 2.38 | Moderate |

| Dichloromethane (DCM) | 9.08 | High |

| Ethyl Acetate (EtOAc) | 6.02 | Moderate-High |

| Acetone | 20.7 | Moderate |

| Acetonitrile (ACN) | 37.5 | Low-Moderate |

| Methanol (MeOH) | 32.7 | Low |

| Ethanol (EtOH) | 24.5 | Low |

| N,N-Dimethylformamide (DMF) | 36.7 | High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High |

Experimental Determination of Solubility

This section provides detailed, step-by-step protocols for the accurate determination of the solubility of this compound. The choice of method will depend on the available equipment and the required throughput.

Gravimetric Method (Shake-Flask)

The gravimetric shake-flask method is a reliable, low-throughput technique for determining thermodynamic solubility.[8]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry vial.

-

Record the exact volume of the aliquot.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of aliquot (L)

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and offers higher throughput than the gravimetric method.[9]

-

Determination of λmax:

-

Prepare a dilute stock solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations by serially diluting a stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 4.1.1, step 1) to prepare a saturated solution.

-

-

Sample Analysis:

-

Withdraw a sample of the supernatant and filter it as described previously (Section 4.1.1, step 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the solubility (S) of the original saturated solution using the following formula:

S (g/L) = Concentration of diluted solution (g/L) × Dilution factor

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Gravimetric Solubility Determination Workflow.

Caption: UV-Vis Spectrophotometric Solubility Workflow.

Conclusion and Future Perspectives

The solubility of this compound is a critical parameter that significantly impacts its application in drug discovery and development. This technical guide has provided a comprehensive framework for understanding and experimentally determining this vital data. By adhering to the detailed protocols outlined, researchers can generate accurate and reproducible solubility profiles in a variety of organic solvents. This, in turn, will enable the rational design of synthetic routes, the optimization of purification strategies, and the development of effective pharmaceutical formulations. As the demand for novel therapeutics continues to grow, a thorough understanding of the physicochemical properties of key intermediates like this compound will remain an indispensable component of successful drug development programs.

References

- Vertex AI Search. (2025, October 27).

- Wikipedia. (n.d.). Quinoline.

- National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Summary for CID 7047.

- National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chloroquinoline. PubChem Compound Summary for CID 5139537.

- EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.

- Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ.

- ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties.

- Ossila. (2023, December 9).

- Sigma-Aldrich. (2024, September 9).

- MedchemExpress.com. (2025, October 3).

- Echemi. (n.d.). Quinoline, 6-bromo-4-chloro-, hydrochloride (1:1)

- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.

- Cynor Laboratories. (n.d.). Chemical Compound - 4-Chloro-6, 7-dimethoxyquinoline (35654-56-9)

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Chemical Sciences, 13(2), 867-880.

- Patel, K., & Patel, M. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- SynHet. (n.d.). 6-Bromo-4-chloro-2-butylquinoline hydrochloride.

- Sigma-Aldrich. (n.d.). 6-Bromo-4-chloroquinoline AldrichCPR.

- ChemicalBook. (n.d.). 4-Bromo-6-chloro-3-iodoquinoline CAS#: 2322561-60-2.

- BMG LABTECH. (2023, April 6).

- Lund University Publications. (n.d.).

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Hefter, G., & Tomkins, R. (2003, March 14).

- PubChemLite. (n.d.). This compound (C9H5BrClN).

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.

- ChemicalBook. (2025, July 24). 6-BROMO-4-CHLOROQUINOLINE.

- MedchemExpress.com. (n.d.).

- ZaiQi Bio-Tech. (n.d.). 6-Bromo-4-chloroquinoline| CAS No:65340-70-7.

Sources

- 1. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-4-chloroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. 6-Bromo-4-chloroquinoline| CAS No:65340-70-7|ZaiQi Bio-Tech [chemzq.com]

- 7. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmatutor.org [pharmatutor.org]

Technical Guide to the Safe Handling of Halogenated Quinolines: A Focus on 6-Bromo-4-chloroquinoline

Disclaimer: This guide was generated in response to a query for "4-Bromo-6-chloroquinoline." However, publicly available, detailed safety data predominantly pertains to its isomer, 6-Bromo-4-chloroquinoline . Given the structural similarity and the critical need for robust safety information, this document focuses on the well-documented hazards and handling protocols for 6-Bromo-4-chloroquinoline (CAS No. 65340-70-7). Researchers handling any bromo-chloro-quinoline isomer should treat the substance with the high degree of caution outlined herein, as toxicological properties may be similar.

Compound Identification and Physicochemical Properties

6-Bromo-4-chloroquinoline is a halogenated heterocyclic compound, a class of molecules frequently used as building blocks in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in a robust risk assessment.

Systematic Identification:

-

IUPAC Name: 6-bromo-4-chloroquinoline[1]

-

Chemical Formula: C₉H₅BrClN

-

Molecular Weight: 242.50 g/mol [1]

-

CAS Number: 65340-70-7[1]

Physicochemical Data Summary:

| Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 110 - 112 °C (230 - 233.6 °F) | [2] |

| Boiling Point | No data available | [2] |

| Solubility | No information available | [2] |

| Vapor Pressure | No information available | [2] |

| Flash Point | No information available | [2] |

The high melting point indicates that at standard laboratory conditions, the compound is a solid, which can present an inhalation hazard if it is a fine powder. The lack of data for properties like boiling point, vapor pressure, and solubility necessitates a conservative approach, assuming low volatility but potential for dust formation.

Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[2]. The primary hazards are related to irritation and acute toxicity.

GHS Hazard Classification:

| Hazard Class | Category | GHS Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Toxicological Summary: The toxicological properties of 6-Bromo-4-chloroquinoline have not been fully investigated[2]. This lack of comprehensive data is a critical finding in itself. In drug development and research, the absence of data means a higher degree of assumed risk. The causality behind the observed irritation is likely due to the reactive nature of the chloro- and bromo-substituents on the quinoline scaffold, which can interact with biological macromolecules in the skin, eyes, and respiratory tract.

-

Oral Toxicity: The "Toxic if swallowed" classification indicates that even small quantities ingested accidentally could cause significant harm, necessitating immediate medical attention[1].

-

Dermal and Eye Irritation: The compound is confirmed to cause skin and serious eye irritation[1][2]. This is not merely a minor redness; it implies a potential for damage to tissue upon contact.

-

Respiratory Irritation: As a solid powder, fine particles can be easily inhaled, leading to irritation of the respiratory system[1][2].

Laboratory Handling and Exposure Control

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The goal is to minimize all potential routes of exposure (inhalation, dermal, ingestion, ocular).

Engineering Controls: The First Line of Defense

The primary causality for exposure to a solid chemical is the generation of dust. Therefore, engineering controls must focus on containing the material at its source.

-

Primary Containment: All weighing and handling of 6-Bromo-4-chloroquinoline powder must be performed within a certified chemical fume hood or a powder containment hood (glovebox). This is non-negotiable.

-

Ventilation: Ensure the laboratory is well-ventilated with a negative pressure differential to prevent contaminants from escaping into adjacent areas[3][4].

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on the identified hazards: skin/eye irritation and inhalation of dust[5].

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface with bare hands) and disposed of as chemical waste[3].

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of dust generation, consider a disposable coverall to prevent contamination of personal clothing[3].

-

Respiratory Protection: If work cannot be conducted within a fume hood, a NIOSH-approved respirator with a particulate filter is required. The choice of respirator depends on the scale of the work and a formal risk assessment[5].

Safe Handling and Storage Protocol

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower[3].

-

Aliquotting: Weigh the solid inside a fume hood. Use tools (spatulas, weigh boats) dedicated to this chemical or clean them thoroughly after use.

-

Preventing Dust: Avoid actions that create dust, such as scraping or vigorous shaking[4]. If dissolving, add the solvent to the solid slowly to prevent aerosolization.

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2][3]. Do not eat, drink, or smoke in the laboratory[3].

-

Storage: Store the compound in a tightly closed container in a well-ventilated, designated area[2][4]. For long-term stability and safety, refrigeration is recommended, and the substance should be stored locked up[2][3].

Caption: Emergency First Aid Response Logic Diagram.

Firefighting and Disposal

-

Firefighting Measures: While the compound itself is not highly flammable, containers may burn in a fire. Use an extinguishing media appropriate for the surrounding fire (water spray, foam, dry chemical, or carbon dioxide).[6] Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[2][4] Hazardous combustion products include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[2]

-

Disposal Considerations: This material and its container must be disposed of as hazardous waste. Do not allow it to enter sewer systems or the environment.[7] Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing, in accordance with all federal, state, and local regulations.[2][7]

References

-

First Aid Procedures for Chemical Hazards. (2023). Centers for Disease Control and Prevention (NIOSH). [Link]

-

6-Bromo-4-chloroquinoline. PubChem, National Center for Biotechnology Information. [Link]

-

6-Bromo-4-chloro-quinazoline. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C9H5BrClN). PubChemLite. [Link]

-

4-Bromo-2-chloro-6-iodoaniline. PubChem, National Center for Biotechnology Information. [Link]

-

6-Bromo-2-chloroquinoline. PubChem, National Center for Biotechnology Information. [Link]

-

Protective Equipment. American Chemistry Council. [Link]

Sources

- 1. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Bromo-6-chloroquinoline: Commercial Availability, Synthesis, and Applications for Researchers

This technical guide provides a comprehensive overview of 4-Bromo-6-chloroquinoline, a halogenated quinoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical properties, commercial availability, synthetic approaches, and potential applications, with a focus on providing practical insights for laboratory work.

Introduction and a Note on Isomeric Specificity

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Halogenated quinolines, in particular, serve as versatile intermediates in the synthesis of complex bioactive molecules.[2] this compound (CAS No: 1070879-30-9) is a specific isomer within this class, characterized by a bromine atom at the 4-position and a chlorine atom at the 6-position of the quinoline ring.

It is crucial to distinguish this compound from its more extensively studied isomer, 6-Bromo-4-chloroquinoline (CAS No: 65340-70-7). While both share the same molecular formula, their distinct substitution patterns lead to different chemical reactivity and biological activities. The majority of published research, particularly concerning applications as a pharmaceutical intermediate for drugs like Omipalisib, focuses on the 6-bromo-4-chloro isomer.[3] This guide will focus on the available information for this compound and will draw comparisons to its isomer for contextual understanding where relevant.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1070879-30-9 | [4] |

| Molecular Formula | C₉H₅BrClN | [4] |

| Molecular Weight | 242.50 g/mol | [5] |

| Appearance | Solid (form not specified) | [6] |

| Purity | Typically ≥95% | [4] |

| SMILES | Clc1ccc2c(c1)c(Br)ccn2 | [7] |

| InChIKey | FEBLUGZKVJAOLT-UHFFFAOYSA-N | [8] |

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, catering to research and development needs. The typical purity offered is ≥95%. Below is a list of some commercial suppliers for this compound.

| Supplier | Available Quantities | Purity |

| AOBChem | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 95% |

| Reagentia | 100mg, 250mg, 1g, 5g | Not specified |

| Career Henan Chemical Co. | Inquire for details | Not specified |

| Alichem Inc. | Inquire for details | Not specified |

It is advisable to contact the suppliers directly for the most up-to-date information on stock, pricing, and detailed specifications.

Synthesis of Halogenated Quinolines: A Representative Approach

A plausible synthetic pathway for this compound would likely follow a similar logic, starting from 6-chloro-4-hydroxyquinoline, followed by a bromination step. The precise conditions and reagents for bromination would need to be optimized to achieve the desired regioselectivity.

Below is a representative experimental protocol for the chlorination step, adapted from the synthesis of the 6-bromo-4-chloro isomer, which serves as a foundational method for chemists.

Representative Protocol: Chlorination of a Hydroxyquinoline Precursor

Materials:

-

6-bromo-4-hydroxyquinoline (or the appropriate precursor for the desired product)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Ice water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 6-bromo-4-hydroxyquinoline (1 equivalent), phosphorus oxychloride (excess, e.g., 5-10 equivalents), and a catalytic amount of N,N-dimethylformamide.[9]

-

Heat the reaction mixture to reflux and stir for several hours (e.g., 3-6 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).[9][10]

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice water with stirring.[9]

-

Neutralize the mixture to a pH of approximately 8 with a saturated aqueous sodium bicarbonate solution.[9]

-

Extract the product with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.[9]

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the desired chloroquinoline.

Causality in Experimental Choices:

-

Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorine atoms.

-

N,N-dimethylformamide (DMF) is often used as a catalyst in such reactions to facilitate the formation of the Vilsmeier reagent, which is a more reactive chlorinating species.

-

Pouring the reaction mixture into ice water is a critical step to quench the reaction and hydrolyze the excess POCl₃. This is an exothermic process and requires careful execution.

-

Neutralization with sodium bicarbonate is necessary to remove any acidic byproducts and facilitate the extraction of the product into an organic solvent.

Applications in Research and Drug Development

The quinoline nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][11] Halogenated quinolines like this compound are valuable intermediates for the synthesis of these more complex molecules. The bromine and chlorine substituents provide reactive sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions, allowing for the introduction of diverse functional groups.[2]

While specific applications of this compound are not extensively documented, its structural similarity to other dihalogenated quinolines suggests its potential as a building block in the following areas:

-

Anticancer Drug Discovery: Many quinoline-based compounds have been investigated as anticancer agents.[11] The 4-aminoquinoline scaffold, in particular, has been a focus of such research.[11] this compound could serve as a starting material for the synthesis of novel 4-aminoquinoline derivatives.

-

Antimalarial Research: The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine.[12] Research into new antimalarial agents often involves the synthesis and evaluation of novel 4-aminoquinoline analogues.[12]

-

Materials Science: The unique electronic properties of halogenated aromatic compounds make them of interest in the development of novel organic electronic materials.[13]

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques. Due to the lack of specific published data for this isomer, the following section provides a general framework for its analytical characterization based on standard methods for similar compounds.[14][15]

Analytical Techniques for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra will provide information on the number and types of protons and carbons, respectively, as well as their connectivity.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection is a common setup for such analyses.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups in the molecule.

Workflow for Quality Control Analysis:

Caption: A logical workflow for the quality control analysis of this compound.

Safety and Handling

As a halogenated aromatic compound and a reactive chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) for this isomer was not found in the search results, general safety guidelines for related chloro- and bromo-quinolines should be followed. The SDS for the 6-bromo-4-chloro isomer indicates that it is toxic if swallowed and causes skin and serious eye irritation.[5]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a commercially available dihalogenated quinoline with potential as a versatile intermediate in medicinal chemistry and materials science. While its specific applications and synthetic routes are not as well-documented as its 6-bromo-4-chloro isomer, its chemical structure suggests utility in the development of novel bioactive compounds. Researchers working with this compound should pay close attention to its isomeric identity and handle it with the appropriate safety precautions. This guide provides a foundational understanding of its properties, availability, and potential uses, serving as a valuable resource for scientists and drug development professionals.

References

Click to expand

- [No author given]. (n.d.). Current time information in Saline County, US. Google Search.

-

Chem-Impex. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-Bromo-4-chloroquinoline| CAS No:65340-70-7. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Reagentia. (n.d.). This compound (1 x 5 g). Retrieved from [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H5BrClN). Retrieved from [Link]

-

GSRS. (n.d.). 6-BROMO-4-CHLOROQUINOLINE HYDROCHLORIDE. Retrieved from [Link]

-

Wang, W., et al. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Retrieved from [Link]

-

[No authors listed]. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]

-

[No authors listed]. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. Retrieved from [Link]

-

[No authors listed]. (2006, May 17). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Retrieved from [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. aobchem.com [aobchem.com]

- 5. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.1070879-30-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 8. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 13. chemimpex.com [chemimpex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

The Spectroscopic Signature of 4-Bromo-6-chloroquinoline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data of 4-Bromo-6-chloroquinoline, a key intermediate in medicinal chemistry and organic synthesis. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an essential resource for researchers engaged in the characterization and utilization of halogenated quinoline scaffolds. The guide offers not just the spectral data itself, but also the underlying principles and experimental considerations necessary for accurate interpretation and application in a research and development setting.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental heterocyclic structures that form the backbone of a vast array of pharmacologically active compounds. The strategic placement of halogen atoms on the quinoline ring, as seen in this compound, profoundly influences the molecule's electronic properties, reactivity, and biological activity. This makes it a valuable building block in the synthesis of novel therapeutic agents.

Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor. This guide provides a detailed examination of the spectral signature of this compound, offering insights into how each technique contributes to a holistic understanding of its molecular architecture.

Molecular Structure and Isomerism

It is crucial to note that the compound of interest is systematically named 6-Bromo-4-chloroquinoline according to IUPAC nomenclature, which prioritizes the lowest locant for the first cited substituent. For the purpose of this guide and to align with common database entries, we will use this systematic name.

Caption: ¹H NMR coupling relationships in 6-Bromo-4-chloroquinoline.

¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3 | ~123 |

| C-4 | ~142 |

| C-4a | ~149 |

| C-5 | ~129 |

| C-6 | ~120 |

| C-7 | ~133 |

| C-8 | ~128 |

| C-8a | ~148 |

Interpretation:

The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.

-

C-4 and C-6: The carbons directly attached to the electronegative chlorine and bromine atoms are expected to be significantly deshielded, though the "heavy atom effect" of bromine can sometimes lead to a slight shielding compared to what might be expected based on electronegativity alone.

-

C-2, C-4a, and C-8a: These carbons are adjacent to the nitrogen atom and are consequently shifted downfield.

-

C-3, C-5, C-7, and C-8: These are protonated carbons, and their shifts are in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of 6-Bromo-4-chloroquinoline is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1600-1450 | Strong-Medium | C=C and C=N aromatic ring stretching |

| ~1200-1000 | Medium | C-H in-plane bending |

| ~900-675 | Strong | C-H out-of-plane bending |

| ~1100-1000 | Strong | C-Cl stretch |

| ~600-500 | Strong | C-Br stretch |

Interpretation:

The IR spectrum of 6-Bromo-4-chloroquinoline is characterized by several key absorption bands:

-

Aromatic C-H Stretch: The presence of bands just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.

-

Aromatic Ring Stretching: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.

-

C-H Bending: The patterns of C-H in-plane and out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹) can provide information about the substitution pattern on the aromatic rings.

-

Carbon-Halogen Stretches: The strong absorptions at lower wavenumbers are indicative of the C-Cl and C-Br stretching vibrations. The C-Br stretch appears at a lower frequency than the C-Cl stretch due to the greater mass of the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer is suitable for this compound.

-

Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for nitrogen-containing heterocyclic compounds.

Sample Preparation:

-

Dissolve a small amount of 6-Bromo-4-chloroquinoline in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source.

Mass Spectral Data

-